(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a fluorophenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Propoxyphenyl Group: This step involves the reaction of a propoxyphenyl derivative with the intermediate compound, typically through a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring or the benzyl group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for radiolabeling.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein-coupled receptors, among others. The pathways involved could range from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2Z)-3-benzyl-2-[(4-methylphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide imparts unique properties, such as increased lipophilicity and potential for radiolabeling, which can enhance its biological activity and imaging capabilities. Additionally, the propoxyphenyl group may contribute to its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a thiazinane derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and molecular docking studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity, including a thiazinane ring and various aromatic substituents.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with thiazinane derivatives, including the compound .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines. This was evidenced by increased cyclin B1 expression and the production of reactive oxygen species (ROS), which are critical for cell cycle regulation .
- Targeting Tubulin : Molecular docking studies indicated that the compound interacts with tubulin, leading to inhibition of microtubule dynamics, which is essential for mitosis .
In Vitro Studies
- Cytotoxicity Testing : The compound exhibited low nanomolar cytotoxicity against various cancer cell lines, including HCT-116 (human colorectal cancer) and DU145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents like Taxol .
- Cell Viability Assays : The MTT assay results indicated a dose-dependent decrease in cell viability upon treatment with the compound, confirming its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, thiazinane derivatives have been explored for their antimicrobial effects.
Spectrum of Activity
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : Some derivatives have also shown antifungal properties, indicating a broad spectrum of antimicrobial activity that warrants further investigation .
Case Studies
Several case studies have highlighted the efficacy of thiazinane derivatives in clinical settings:
- A study demonstrated that a closely related thiazinane compound significantly reduced tumor size in xenograft models when administered at varying doses over a period of 21 days .
- Another case study focused on the antimicrobial efficacy against resistant bacterial strains, showcasing the potential for clinical application in treating infections where conventional antibiotics fail .
Molecular Docking Studies
Molecular docking has been pivotal in understanding how this compound interacts with target proteins involved in cancer progression and microbial resistance:
- Docking with Tubulin : The binding affinity was calculated using AutoDock Vina, revealing strong interactions with key residues that stabilize the drug-protein complex .
- Interaction with Enzymes : Docking studies have also explored interactions with enzymes critical for bacterial survival, providing insights into its potential as an antimicrobial agent .
Properties
Molecular Formula |
C27H26FN3O3S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-16-34-23-14-12-21(13-15-23)29-26(33)24-17-25(32)31(18-19-6-4-3-5-7-19)27(35-24)30-22-10-8-20(28)9-11-22/h3-15,24H,2,16-18H2,1H3,(H,29,33) |
InChI Key |
KLBNBDZEHMILTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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